![molecular formula C20H32N2O3 B5673248 2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5673248.png)

2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related piperazine derivatives involves specific reactions under controlled conditions, optimizing technological parameters like raw material ratio, reaction time, and temperature. For instance, a compound was synthesized by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine, achieving an 88.5% yield under specific conditions (115 ℃ for 4 hours) (Wang Jin-peng, 2013).

Molecular Structure Analysis

The crystal structures of piperazine derivatives with anti-malarial activity reveal the importance of specific groups for generating activity. These structures do not directly correlate with activities but suggest the significance of molecular conformation and intermolecular hydrogen bonding in determining their biological effects (W. Cunico et al., 2009).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including cycloadditions and aminocarbonylations, leading to the formation of complex heterocyclic compounds. For example, a formal [4 + 2] cycloaddition of oximes with o-hydroxybenzyl alcohols under visible light catalysis produces 1,3-benzoxazine derivatives, demonstrating a broad substrate scope and mild reaction conditions (Zhenjie Qi et al., 2023).

Physical Properties Analysis

The physical properties, including crystalline forms and polymorphism, can be crucial for understanding the stability and solubility of piperazine derivatives. For example, studies on the hydrogen-bond association of certain piperazinediones in solution used mass spectrometric and nuclear magnetic resonance spectroscopic techniques to model solution aggregation, highlighting the role of crystalline structure in physical properties (Robin A Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties, such as reactivity and functional group transformations, are influenced by the structure of the piperazine derivatives. Radical deoxygenation of hydroxyl groups via phosphites represents a method for modifying alcohol derivatives, showcasing the versatility of chemical transformations possible with these compounds (Liming Zhang, M. Koreeda*, 2004).

Propiedades

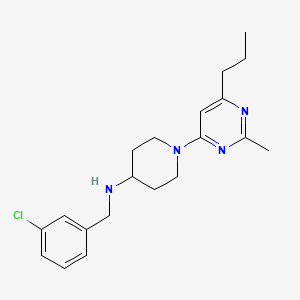

IUPAC Name |

2-[4-[[4-(2-hydroxyethoxy)phenyl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O3/c1-17(2)7-9-22-11-10-21(16-19(22)8-12-23)15-18-3-5-20(6-4-18)25-14-13-24/h3-7,19,23-24H,8-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVZMKNWBZKHPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN1CCN(CC1CCO)CC2=CC=C(C=C2)OCCO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-[[4-(2-Hydroxyethoxy)phenyl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-methylphenoxy)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5673172.png)

![(1S*,5R*)-6-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5673175.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5673187.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(3-fluoro-2-pyridinyl)-3-pyrrolidinyl]cyclobutanecarboxamide hydrochloride](/img/structure/B5673193.png)

![4-(4-{[1-(2-phenylethyl)piperidin-4-yl]oxy}benzoyl)morpholine](/img/structure/B5673200.png)

![1-allyl-5-[4-(diethylamino)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5673204.png)

![1-[2-(4-nitrophenoxy)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5673208.png)

![{3-(3-methyl-2-buten-1-yl)-1-[(4-methyl-3-pyridinyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5673215.png)

![6-methyl-9-nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B5673242.png)

![ethyl 4-[(2-furylmethyl)amino]-7,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5673250.png)

![1-methyl-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B5673255.png)

![2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5673264.png)